2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one
Description
Properties
IUPAC Name |
2-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c23-19-8-14-2-1-3-16(14)20-22(19)12-13-10-21(11-13)28(24,25)15-4-5-17-18(9-15)27-7-6-26-17/h4-5,8-9,13H,1-3,6-7,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGNUUIGUMFFGBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=O)N(N=C2C1)CC3CN(C3)S(=O)(=O)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one (referred to as "the compound" hereafter) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a cyclopenta[c]pyridazin core and a sulfonamide group derived from 2,3-dihydro-1,4-benzodioxine. The molecular formula is , and its IUPAC name reflects its intricate arrangement of functional groups.
Biological Activity Overview
The biological activity of the compound can be categorized into several key areas:
1. Antimicrobial Activity
Studies have indicated that compounds containing benzodioxine and sulfonamide moieties exhibit significant antimicrobial properties. The compound's structure suggests potential effectiveness against various bacterial strains due to its ability to interfere with bacterial cell wall synthesis and function.
2. Anticancer Properties
Research has demonstrated that compounds similar to the one can inhibit tumor growth in various cancer models. For example, sulfonamide derivatives have shown promise in reducing cell proliferation in human cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways.
3. Anti-inflammatory Effects
The anti-inflammatory potential of the compound is supported by its structural similarity to known anti-inflammatory agents. Sulfonamides are often used in treating inflammatory conditions due to their ability to inhibit enzymes involved in inflammatory processes.
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group may inhibit key enzymes such as carbonic anhydrase or dihydropteroate synthase, crucial for bacterial survival and proliferation.
- Cell Signaling Interference : The cyclopenta[c]pyridazin structure may interact with specific receptors or signaling pathways involved in cell growth and differentiation.
- Reactive Oxygen Species (ROS) Modulation : Similar compounds have been shown to modulate ROS levels within cells, contributing to their anticancer effects.
Case Studies
Several studies have investigated the biological activity of related compounds:
| Study | Findings |
|---|---|
| Study 1 | Investigated the antibacterial properties of sulfonamide derivatives; demonstrated significant inhibition against Gram-positive bacteria. |
| Study 2 | Evaluated anticancer effects in vitro; showed a dose-dependent reduction in cell viability in breast cancer cell lines. |
| Study 3 | Assessed anti-inflammatory effects using animal models; reported decreased edema and inflammatory markers following treatment with similar compounds. |
Research Findings
Recent research has focused on optimizing the synthesis of the compound and evaluating its biological effects:
- A study published in Journal of Medicinal Chemistry highlighted the synthesis of analogs with enhanced potency against specific cancer types.
- Another research article in Bioorganic & Medicinal Chemistry Letters reported on the modification of the benzodioxine moiety to improve solubility and bioavailability without compromising efficacy.
Comparison with Similar Compounds
6-(2,3-Dihydrobenzo[b][1,4]dioxin-7-yl)-2-hydroxy-4-methylpyridine-3-carbonitrile
6-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-pyridazin-3(2H)-one
- Core Structure: Pyridazinone with a seven-membered benzodioxepin substituent (vs. six-membered benzodioxine in the target) .
- The absence of a sulfonyl azetidine group reduces hydrogen-bonding capacity compared to the target compound .
Fused-Ring Systems
The cyclopenta[c]pyridazinone core distinguishes the target from non-fused pyridazinones (e.g., ). This fusion likely enhances metabolic stability by reducing rotational freedom and limiting oxidative metabolism .
Research Findings and Structural Analysis
Table 1: Comparative Analysis of Key Compounds
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key Features | Implications |
|---|---|---|---|---|---|
| Target Compound | Cyclopenta[c]pyridazinone | Benzodioxine sulfonyl azetidine | Not reported | Rigid fused core; sulfonyl for solubility | Enhanced binding specificity |
| 5-Chloro-6-phenylpyridazin-3(2H)-ones (3a-3h) | Pyridazinone | Chloro, phenyl, alkyl groups | ~200–250 (estimated) | Simple substitution; flexible | Lower metabolic stability |
| 6-(2,3-Dihydrobenzo[b][1,4]dioxin-7-yl)-... | Pyridine | Benzodioxine, hydroxy, methyl, nitrile | ~300 (estimated) | Polar nitrile; phenolic hydroxy | Potential solubility challenges |
| 6-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-... | Pyridazinone | Benzodioxepin | 244.25 | Seven-membered oxygenated ring | Higher lipophilicity |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-cyclopenta[c]pyridazin-3-one, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonylation of the azetidine ring followed by nucleophilic substitution to attach the cyclopenta[c]pyridazinone core. Key intermediates (e.g., sulfonylated azetidines) should be characterized via H/C NMR and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and purity. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side products like over-sulfonylated derivatives .
Q. How can the structural conformation of this compound be validated experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for resolving the 3D structure, particularly to confirm the spatial arrangement of the benzodioxine sulfonyl group relative to the azetidine and pyridazinone moieties. If crystals are unavailable, advanced NMR techniques (e.g., NOESY, COSY) combined with DFT calculations can infer stereoelectronic properties .
Q. What in vitro assays are suitable for preliminary screening of biological activity (e.g., kinase inhibition)?
- Methodological Answer : Use enzyme-linked immunosorbent assays (ELISAs) or fluorescence-based kinase inhibition assays to evaluate binding affinity. For example, the pyridazinone core may interact with ATP-binding pockets in kinases, requiring assays with recombinant human kinases (e.g., CDK2, EGFR) and controls like staurosporine. Activity cliffs should be analyzed using dose-response curves (IC) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and target interactions?
- Methodological Answer : Perform density functional theory (DFT) calculations to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites on the benzodioxine sulfonyl group. For docking studies (e.g., AutoDock Vina), prepare protein structures (PDB IDs: 1HCL, 2GS7) with removed water molecules and added polar hydrogens. Validate docking poses with molecular dynamics (MD) simulations to assess binding stability .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for analogs of this compound?
- Methodological Answer : When SAR data conflicts (e.g., increased lipophilicity reduces potency despite predicted improved membrane permeability), employ free-energy perturbation (FEP) calculations to quantify binding entropy/enthalpy trade-offs. Validate hypotheses via systematic substitution of the azetidine methyl group with halogens or methylsulfonyl to isolate steric vs. electronic effects .
Q. How can residual solvents or by-products in the final compound be quantified to meet pharmacopeial standards?
- Methodological Answer : Use gas chromatography (GC) with flame ionization detection (FID) or headspace sampling for volatile impurities (e.g., DCM, THF). For non-volatile by-products (e.g., unreacted sulfonyl chloride), reverse-phase HPLC with a C18 column and ammonium acetate buffer (pH 6.5) is recommended. Calibrate against USP reference standards .
Q. What analytical techniques are critical for detecting degradation products under stressed conditions?
- Methodological Answer : Perform forced degradation studies (acid/base hydrolysis, thermal stress, UV exposure) and analyze products via LC-MS/MS. For example, acidic conditions may cleave the benzodioxine sulfonyl group, generating 2,3-dihydroxybenzenesulfonic acid, detectable via negative-ion mode ESI-MS. Quantify degradation kinetics using Arrhenius plots .
Data Analysis and Interpretation
Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?
- Methodological Answer : Reconcile inconsistencies by re-evaluating force field parameters in docking simulations (e.g., solvation effects, protonation states). Cross-validate with experimental techniques like surface plasmon resonance (SPR) to measure binding kinetics (k/k). Consider off-target interactions using proteome-wide affinity profiling .
Q. What statistical models are appropriate for correlating physicochemical properties (e.g., logP, PSA) with pharmacokinetic outcomes?
- Methodological Answer : Apply multivariate regression analysis or machine learning (e.g., random forest, SVM) to datasets of analogs. Include descriptors like topological polar surface area (TPSA), calculated logP (ClogP), and hydrogen-bond donor/acceptor counts. Validate models with leave-one-out cross-validation (LOOCV) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
